(4E)-6,7-dimethoxy-4-(3,4,5-trimethoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one
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Overview
Description
(4E)-6,7-DIMETHOXY-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzopyran core with methoxy substituents and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6,7-DIMETHOXY-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable benzopyranone derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4E)-6,7-DIMETHOXY-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
(4E)-6,7-DIMETHOXY-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-6,7-DIMETHOXY-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to proteins such as tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and has similar structural features.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
(4E)-6,7-DIMETHOXY-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is unique due to its specific combination of methoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22O7 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
(4E)-6,7-dimethoxy-4-[(3,4,5-trimethoxyphenyl)methylidene]-1H-isochromen-3-one |
InChI |
InChI=1S/C21H22O7/c1-23-16-9-13-11-28-21(22)15(14(13)10-17(16)24-2)6-12-7-18(25-3)20(27-5)19(8-12)26-4/h6-10H,11H2,1-5H3/b15-6+ |
InChI Key |
BPLGZEYAJVAZHC-GIDUJCDVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C3=CC(=C(C=C3COC2=O)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C3=CC(=C(C=C3COC2=O)OC)OC |
Origin of Product |
United States |
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